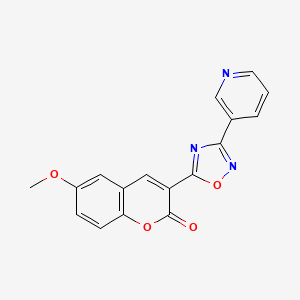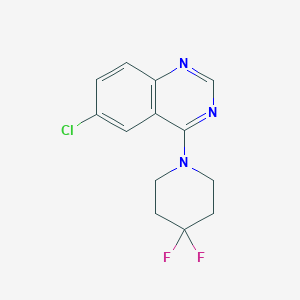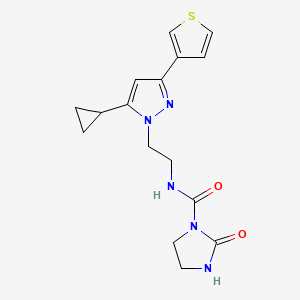
6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quantum Chemical Studies on Molecular Structure
The molecular structure and properties of compounds similar to 6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one have been extensively studied using quantum chemical methods. For instance, the molecular geometry, vibrational frequencies, and chemical shifts of a related compound, (6-Methoxy-2-oxo-2H-chromen-4-yl)methyl pyrrolidine-1-carbodithioate, were calculated using Hartree-Fock and density functional methods with the 6-311++G(d,p) basis set. These calculations are crucial for understanding the conformational properties and the electronic absorption spectra, which were determined using time-dependent density functional theory. Additionally, the study investigated the nonlinear optical properties by calculating the polarizability and the first hyperpolarizability. Frontier molecular orbitals, natural bond orbitals, natural atomic charges, and thermodynamical parameters were also explored to provide a comprehensive understanding of the compound's behavior at the molecular level .
Structural Features and Surface Properties
Another related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was characterized both experimentally and theoretically. The molecular structure was determined by single-crystal X-ray diffraction and FT-IR spectroscopy, revealing a triclinic crystal structure. Theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods to compare with experimental data. The study provided detailed information on structural parameters such as bond lengths, bond angles, and torsion angles. Additionally, the molecular electrostatic potential map was obtained using optimized structures, and frontier molecular orbitals were created to understand the electronic properties of the compound. The Crystal Explorer program was utilized to identify significant interactions within the crystal .
Synthesis Analysis
While the provided data does not include specific details on the synthesis of 6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, similar compounds are typically synthesized through a series of chemical reactions that involve the formation of key intermediates and the subsequent cyclization and functionalization of the core structure. The synthesis process would likely involve careful consideration of reaction conditions, such as temperature, solvent, and catalysts, to optimize yield and purity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure and electronic properties. The presence of functional groups like the oxadiazole and the methoxy group on the chromenone core suggests potential sites for further chemical reactions. These sites may undergo substitution, addition, or other types of chemical transformations depending on the reaction conditions and the presence of suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be predicted based on the properties of similar compounds. These properties include solubility in various solvents, melting and boiling points, and stability under different environmental conditions. The electronic properties, such as the energy of the frontier molecular orbitals, provide insight into the compound's potential as a candidate for electronic or photonic applications.
Aplicaciones Científicas De Investigación
Potential Antibacterial and Antifungal Properties
A study has synthesized a series of oxadiazole derivatives containing 2H-chromen-2-one moiety, similar in structure to the compound of interest. These derivatives exhibited promising antibacterial and antifungal activities. This suggests potential applications of 6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in developing new antimicrobial agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Anticancer Activity and Polymorphism
Another research explored the polymorphism of similar compounds, assuming their potential anticancer activity. This study's findings on the polymorphic structures and intermolecular interactions provide insights into the diverse applications of such compounds in cancer research (Shishkina et al., 2019).
Synthesis and Bio-Evaluation for Antimicrobial Activities
Further research involved the synthesis of novel derivatives of 8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, closely related to the compound . These derivatives were evaluated for their antimicrobial, antifungal, and antimalarial activities, indicating the potential of 6-methoxy derivatives in medicinal chemistry (Shah, Patel, Rajani, & Karia, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-4-5-14-11(7-12)8-13(17(21)23-14)16-19-15(20-24-16)10-3-2-6-18-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXOQGUSCKOZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)
![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)




![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

